REACTION_CXSMILES
|
[H-].[Na+].[CH3:3][C:4]1[CH:8]=[C:7]([CH3:9])[NH:6][N:5]=1.Br[CH2:11][CH2:12][F:13]>CN(C=O)C.O>[F:13][CH2:12][CH2:11][N:5]1[C:4]([CH3:3])=[CH:8][C:7]([CH3:9])=[N:6]1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
CC1=NNC(=C1)C
|
Name
|
|
Quantity
|
175 g
|
Type
|
reactant
|
Smiles
|
BrCCF
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After this, the reaction mixture was stirred for 1 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
The reaction mixture was left
|
Type
|
STIRRING
|
Details
|
to stir overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
the product was extracted with ethyl acetate (3×300 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with water (1 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The liquid residue (120 g) was chromatographed on a “Biotage” apparatus with silica gel
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FCCN1N=C(C=C1C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 88 g | |
YIELD: PERCENTYIELD | 49.7% | |
YIELD: CALCULATEDPERCENTYIELD | 49.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |